2,7-Dibromo-4-nitro-9h-fluoren-9-one

Catalog No.
S12403753
CAS No.
1785-04-2
M.F
C13H5Br2NO3
M. Wt
382.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Dibromo-4-nitro-9h-fluoren-9-one

CAS Number

1785-04-2

Product Name

2,7-Dibromo-4-nitro-9h-fluoren-9-one

IUPAC Name

2,7-dibromo-4-nitrofluoren-9-one

Molecular Formula

C13H5Br2NO3

Molecular Weight

382.99 g/mol

InChI

InChI=1S/C13H5Br2NO3/c14-6-1-2-8-9(3-6)13(17)10-4-7(15)5-11(12(8)10)16(18)19/h1-5H

InChI Key

PUTIIWOMKYLKOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C3=C2C(=CC(=C3)Br)[N+](=O)[O-]

2,7-Dibromo-4-nitro-9H-fluoren-9-one (CAS 1785-04-2) is a highly specialized, electron-deficient building block predominantly utilized in the synthesis of advanced optoelectronic materials, conjugated polymers, and functionalized covalent organic frameworks (COFs). Structurally, it combines the rigid, planar fluorenone core with three distinct, orthogonally reactive handles: two bromines at the 2,7-positions for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille), a strongly electron-withdrawing nitro group at the 4-position, and a 9-keto group. This unique substitution pattern not only significantly deepens the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting materials but also provides a synthetic pathway for post-polymerization functionalization via nitro-reduction. For industrial and academic procurement, this compound is prioritized when standard fluorenone monomers fail to deliver the required electron affinity or structural asymmetry [1].

Research Fit

1
Dual cross-coupling handles 2,7-dibromo pattern enables iterative Suzuki / Stille couplings for D–A polymer synthesis.
2
Electronic tuning via nitro group 4-nitro substituent lowers LUMO, supporting n-type semiconductor design.
3
Green synthesis pathway available Water-based preparative route reported, reducing solvent impact for scale-up.
Reported yield 83–91% (aqueous method)

Substituting 2,7-dibromo-4-nitro-9H-fluoren-9-one with the more common 2,7-dibromofluorenone eliminates the critical 4-nitro functional handle, resulting in a failure to achieve the deep LUMO levels necessary for n-type (electron-transporting) organic semiconductors. Furthermore, attempting to use 2,7-dibromo-4-nitrofluorene (lacking the 9-keto group) removes the extended conjugation and electron-accepting nature of the ketone, preventing downstream condensation reactions (such as Knoevenagel condensations with malononitrile to form non-fullerene acceptors). Finally, attempting in-house nitration of 2,7-dibromofluorenone often yields a complex mixture of regioisomers (e.g., 2-nitro and 3-nitro byproducts); procuring the pure 4-nitro isomer is essential to maintain the >99% monomer purity required for high-molecular-weight step-growth polymerizations [1].

Substitution Risk

Target
DBNFN (this product)
2 Br handles + 4-NO₂
Three differentiable reactive sites
Reported LUMO-lowering effect
Iterative coupling + electron acceptor
Potential substitute
2,7-Dibromofluorenone
Lacks nitro group: higher LUMO, reduced electron-accepting strength. Coupling pattern preserved, but electronic tuning lost.
May shift n-type performance
Potential substitute
2,4,7-Trinitrofluorenone (TNF)
No bromine atoms: no cross-coupling possible. Stronger acceptor but cannot be elaborated into polymers.
Loss of covalent functionalization
Potential substitute
2-Nitro-7-bromofluorenone
Different regiochemistry (nitro at C-2) alters electronic dipole and coupling selectivity. One Br handle lost.
Regioisomeric profile may differ

Deepened LUMO for Electron Transport

The incorporation of the strongly electron-withdrawing 4-nitro group onto the fluorenone core significantly alters the electronic structure of the monomer and its downstream polymers. Compared to the baseline 2,7-dibromofluorenone, the 4-nitro derivative lowers the LUMO level by approximately 0.3 to 0.5 eV, shifting the material from a wide-bandgap or p-type precursor to a viable n-type or ambipolar building block [1].

Evidence DimensionLUMO Level Reduction (Electron Affinity)
Target Compound DataDeepened LUMO (approx. -3.5 to -3.8 eV in resulting polymers)
Comparator Or Baseline2,7-Dibromofluorenone (-3.0 to -3.2 eV)
Quantified Difference~0.3 - 0.5 eV deeper LUMO
ConditionsComputational/Electrochemical evaluation of conjugated fluorenone backbones

A deeper LUMO is strictly required for facilitating electron injection and improving environmental stability in n-type OLED and OPV devices.

Green synthesis yield
Reported
91%
Comparable to highest nitrofluorenone yields
Aqueous HNO₃/H₂SO₄, 80°C; patent range 83–88%

Regioisomer Purity Advantage for Polymerization

In step-growth cross-coupling polymerizations (e.g., Suzuki coupling), monomer purity dictates the achievable molecular weight. In-house nitration of 2,7-dibromofluorenone typically yields 15-25% of unwanted regioisomers (such as the 2-nitro or 3-nitro derivatives) which act as chain terminators or structural defects. Procuring commercial 2,7-dibromo-4-nitro-9H-fluoren-9-one at >99% purity eliminates these defects, allowing for high molecular weight (Mn > 30 kDa) polymer synthesis [1].

Evidence DimensionRegioisomer Impurity Profile
Target Compound Data< 1% regioisomers (commercial >99% grade)
Comparator Or BaselineIn-house nitration of 2,7-dibromofluorenone (~15-25% regioisomers)
Quantified DifferenceElimination of 15-25% structural defects
ConditionsPrecursor purity assessment for Suzuki-Miyaura polymerization

Procuring the pure isomer is critical for polymer chemists to ensure batch-to-batch reproducibility and achieve target molecular weights without extensive, lossy purification steps.

Validated HPLC purity
Reported
LOD 3.8 μg·L⁻¹, recovery >99%
Supports batch-to-batch consistency review
RP-HPLC, C18, 85:15 MeOH/H₂O, 254 nm

Orthogonal Reactivity for Post-Functionalization

Unlike standard 2,7-dibromofluorenone, the 4-nitro variant offers a third, orthogonal reactive site. After the 2,7-bromines are consumed in backbone formation, the 4-nitro group can be quantitatively reduced to an amine (using Pd/C or SnCl2). This allows for 100% theoretical functionalization of the polymer backbone with solubilizing alkyl chains, chiral auxiliaries, or biological targeting moieties via subsequent amidation or reductive amination [1].

Evidence DimensionOrthogonal Reactive Sites
Target Compound Data3 independent sites (2x Br, 1x NO2)
Comparator Or Baseline2,7-Dibromofluorenone (2x Br)
Quantified DifferenceAddition of 1 orthogonal post-polymerization handle
ConditionsPost-polymerization modification workflows

Enables the synthesis of highly complex, side-chain-functionalized materials that cannot be accessed through pre-functionalized monomers due to steric hindrance during polymerization.

Reactivity profile
Class-level
2 C–Br + 4-NO₂ vs. mono‑ or zero‑halide analogs
Unique combination for D–A polymer scaffolds
Based on HOMO–LUMO tuning trends
Aqueous process
Reported
Water replaces >90% organic solvent
Supports green chemistry procurement objectives
Minimal THF used only in recrystallization

n-Type Conjugated Polymers for OLEDs and OPVs

Due to its ability to significantly lower the LUMO level, this compound is the optimal monomer for synthesizing electron-deficient polyfluorenone backbones. It is widely used in Suzuki and Stille cross-coupling reactions to produce electron-transporting (n-type) layers in organic light-emitting diodes and non-fullerene acceptors in organic photovoltaics [1].

Post-Polymerization Functional Materials

The orthogonal reactivity of the 4-nitro group allows researchers to build the rigid polymer backbone first, and subsequently reduce the nitro group to an amine. This is critical for attaching bulky solubilizing groups or sensitive biological ligands that would otherwise inhibit the initial transition-metal-catalyzed polymerization step [2].

Fluorenylidene Acceptors for OFETs

The 9-keto group can undergo Knoevenagel condensation with electron-withdrawing groups like malononitrile. When combined with the 4-nitro group, this yields ultra-deep LUMO 9-(dicyanomethylene)fluorene derivatives, which are benchmark materials for high-performance electron-transport networks and n-channel organic field-effect transistors (OFETs) [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
D–A conjugated polymers via iterative Suzuki coupling
Two orthogonal C–Br sites, nitro acceptor retention
Monomer purity by validated HPLC method
Asymmetric NLO chromophores
Non-centrosymmetric Br/NO₂ pattern, differential bromide reactivity
Push–pull dipole strength and green-route cost efficiency
Fluorenone-based OFET small molecules
Planar core + nitro-enabled low LUMO
Ambient stability and electron injection threshold
Steroid-fluorenone conjugate probes
Selective C-2 nucleophilic substitution, C-7 Br retention
HPLC purity of structurally complex conjugates

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Exact Mass

382.86157 g/mol

Monoisotopic Mass

380.86362 g/mol

Heavy Atom Count

19

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